molecular formula C37H60N2O2 B1383973 4,4'-Bis(dodecyloxy)-3-methylazobenzene CAS No. 1440509-01-2

4,4'-Bis(dodecyloxy)-3-methylazobenzene

Cat. No.: B1383973
CAS No.: 1440509-01-2
M. Wt: 564.9 g/mol
InChI Key: GORRFRHTJBMRGM-UHFFFAOYSA-N
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Description

4,4’-Bis(dodecyloxy)-3-methylazobenzene is an organic compound belonging to the azobenzene family. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This specific compound features two dodecyloxy groups and a methyl group attached to the benzene rings, which influence its physical and chemical properties. Azobenzenes are known for their photoresponsive behavior, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(dodecyloxy)-3-methylazobenzene typically involves the following steps:

    Nitration: The starting material, 4,4’-dihydroxy-3-methylazobenzene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Etherification: The amino groups are converted to dodecyloxy groups through etherification reactions using dodecyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 4,4’-Bis(dodecyloxy)-3-methylazobenzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(dodecyloxy)-3-methylazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield hydrazo compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Halogenated or nitrated azobenzene derivatives.

Scientific Research Applications

4,4’-Bis(dodecyloxy)-3-methylazobenzene has diverse applications in scientific research:

    Chemistry: Used as a photoresponsive material in the development of molecular switches and sensors.

    Biology: Employed in the study of photoisomerization and its effects on biological systems.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.

    Industry: Utilized in the production of photoresponsive polymers and liquid crystal displays.

Mechanism of Action

The primary mechanism of action of 4,4’-Bis(dodecyloxy)-3-methylazobenzene involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization alters the compound’s physical properties, such as polarity and molecular geometry, which can be harnessed in various applications. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular alignment within polymer matrices.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dihydroxyazobenzene: Lacks the dodecyloxy and methyl groups, resulting in different solubility and photoresponsive properties.

    4,4’-Bis(dodecyloxy)azobenzene: Similar structure but without the methyl group, affecting its steric and electronic characteristics.

    3-Methylazobenzene: Lacks the dodecyloxy groups, leading to different physical and chemical behavior.

Uniqueness

4,4’-Bis(dodecyloxy)-3-methylazobenzene is unique due to the presence of both dodecyloxy and methyl groups, which enhance its solubility in organic solvents and modify its photoisomerization behavior. These structural features make it particularly suitable for applications requiring specific solubility and photoresponsive characteristics.

Properties

IUPAC Name

(4-dodecoxy-3-methylphenyl)-(4-dodecoxyphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60N2O2/c1-4-6-8-10-12-14-16-18-20-22-30-40-36-27-24-34(25-28-36)38-39-35-26-29-37(33(3)32-35)41-31-23-21-19-17-15-13-11-9-7-5-2/h24-29,32H,4-23,30-31H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORRFRHTJBMRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCCCCCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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